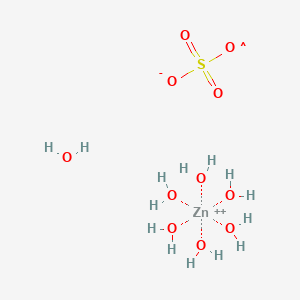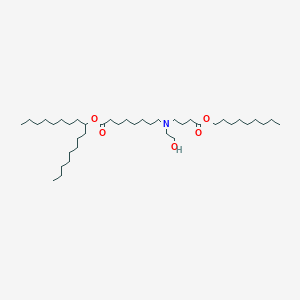
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate is a complex organic compound with a molecular formula of C44H87NO5. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a heptadecan-9-yl group and an octanoate ester linked to a hydroxyethyl and nonyloxy-substituted amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate typically involves multiple steps:
Esterification: The initial step involves the esterification of heptadecanoic acid with octanoic acid in the presence of a catalyst such as sulfuric acid.
Amination: The esterified product is then subjected to amination using 2-hydroxyethylamine and 4-(nonyloxy)-4-oxobutylamine under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are usually conducted in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid metabolism and as a component in liposome formulations for drug delivery.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in various diseases.
Industry: Utilized as a surfactant, emulsifier, and lubricant in various industrial processes.
Wirkmechanismus
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. These interactions are mediated through hydrophobic and electrostatic forces, as well as hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Similar structure but lacks the nonyloxy and oxobutyl groups.
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Contains an undecyloxy group instead of a nonyloxy group.
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the nonyloxy and oxobutyl groups enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C40H79NO5 |
|---|---|
Molekulargewicht |
654.1 g/mol |
IUPAC-Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(4-nonoxy-4-oxobutyl)amino]octanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-22-27-37-45-39(43)32-28-34-41(35-36-42)33-26-21-17-20-25-31-40(44)46-38(29-23-18-14-11-8-5-2)30-24-19-15-12-9-6-3/h38,42H,4-37H2,1-3H3 |
InChI-Schlüssel |
FYYWODKUCHPELM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


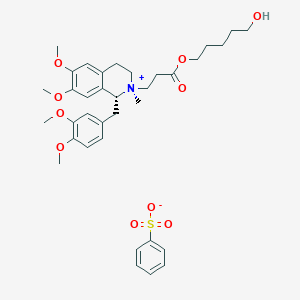
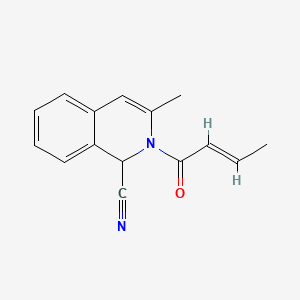

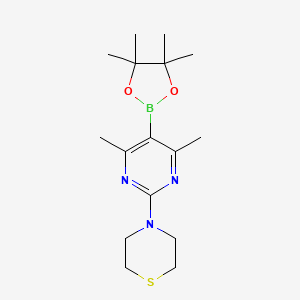


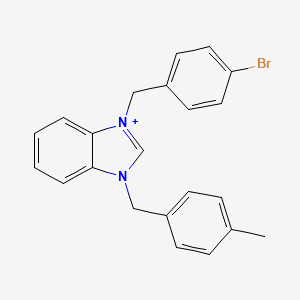
![Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13365010.png)
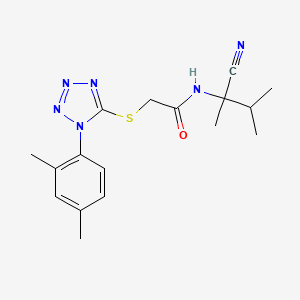
![3-[(Methylsulfanyl)methyl]-6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365021.png)
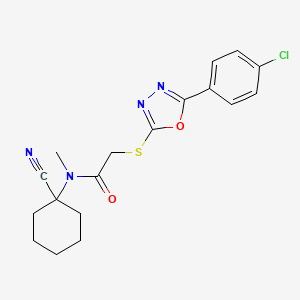
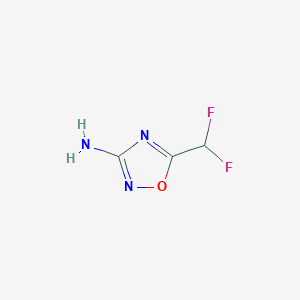
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]acetamide](/img/structure/B13365030.png)
